3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one
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Overview
Description
3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of sulfonylpiperazine derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a common motif in many biologically active molecules. The sulfonylpiperazine moiety is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid.
Introduction of the Sulfonylpiperazine Moiety: The sulfonylpiperazine group can be introduced through a nucleophilic substitution reaction.
Coupling with the Phenylethenyl Group: The final step involves the coupling of the phenylethenyl group to the sulfonylpiperazine-chromen-2-one intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Sulfonyl chlorides, alkyl halides, and aryl halides in the presence of bases like triethylamine or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth .
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one: Known for its potential therapeutic applications and unique chemical structure.
4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one: Exhibits antimicrobial activity and is used in the synthesis of biologically active compounds.
Indole derivatives: Widely studied for their diverse biological and clinical applications, including as plant hormones and pharmaceuticals.
Uniqueness
This compound stands out due to its combination of a chromen-2-one core with a sulfonylpiperazine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c25-21(19-16-18-8-4-5-9-20(18)29-22(19)26)23-11-13-24(14-12-23)30(27,28)15-10-17-6-2-1-3-7-17/h1-10,15-16H,11-14H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDFTDCWPKUOOR-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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